Comprehensive Technical Guide on N-Butyl-2,2,2-trichloroacetamide (CAS 31464-96-7): Physical Properties, Synthesis, and Applications
Comprehensive Technical Guide on N-Butyl-2,2,2-trichloroacetamide (CAS 31464-96-7): Physical Properties, Synthesis, and Applications
Executive Summary
N-Butyl-2,2,2-trichloroacetamide (CAS 31464-96-7) is a highly specialized halogenated amide that serves as a critical intermediate in modern organic synthesis, materials science, and drug development. Its primary utility lies in its function as a blocked isocyanate [1]. Because free aliphatic isocyanates (like butyl isocyanate) are highly toxic, volatile, and moisture-sensitive, N-substituted trichloroacetamides (NTCAs) provide a bench-stable, handleable alternative. The strongly electron-withdrawing trichloromethyl group activates the amide carbonyl, allowing it to undergo controlled nucleophilic attack under specific thermal or catalytic conditions to yield ureas, carbamates, and polyurethanes.
This whitepaper details the physicochemical profiling, spectroscopic validation, and field-proven synthetic methodologies for N-butyl-2,2,2-trichloroacetamide, grounded in recent advancements in photo-on-demand chemistry[1].
Physicochemical Profiling & Spectroscopic Signatures
Understanding the physical properties of N-butyl-2,2,2-trichloroacetamide is essential for optimizing downstream purification and reaction conditions. The compound typically presents as a colorless liquid or a pale yellow oil at room temperature[1][2].
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-Butyl-2,2,2-trichloroacetamide | [3] |
| CAS Registry Number | 31464-96-7 | [3] |
| Molecular Formula | C₆H₁₀Cl₃NO | [3] |
| Molecular Weight | 218.50 g/mol | [2][3] |
| Appearance | Colorless liquid to yellow oil | [1][2] |
| PubChem CID | 3411427 | [3] |
Table 2: Spectroscopic Validation (¹H NMR, CDCl₃, 293 K)
Accurate structural validation is a cornerstone of self-validating experimental systems. The ¹H NMR spectrum of this compound is characterized by the distinct downfield shift of the N-adjacent methylene protons due to the anisotropic and electron-withdrawing effects of the trichloroacetamide group[1][2].
| Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Structural Assignment |
| 6.71 – 7.67 | Broad singlet (br s) | 1H | N-H (Amide proton, concentration-dependent) |
| 3.36 – 3.39 | Quartet (q) / Multiplet | 2H | -CH₂- (N-adjacent, H-4) |
| 1.58 | Multiplet (dt) | 2H | -CH₂- (Aliphatic, H-3) |
| 1.39 | Multiplet (dt) | 2H | -CH₂- (Aliphatic, H-2) |
| 0.95 | Triplet (t) | 3H | -CH₃ (Terminal methyl, H-1) |
Mechanistic Synthesis & Experimental Methodologies
As a Senior Application Scientist, it is critical to select synthetic routes that balance yield, safety, and scalability. Below are two field-proven methodologies for synthesizing N-butyl-2,2,2-trichloroacetamide, each with distinct mechanistic advantages.
Protocol A: Advanced Photo-on-Demand Synthesis (TCE Method)
This method utilizes tetrachloroethylene (TCE) as both the solvent and the reagent precursor. Under UV irradiation and oxygen bubbling, TCE undergoes photo-oxidation to generate trichloroacetyl chloride (TCAC) and phosgene in situ[4].
Causality & Rationale: By generating the highly reactive acylating agents in situ, this protocol eliminates the need to transport, store, or directly handle toxic TCAC or phosgene gas. The immediate reaction of these intermediates with 1-butylamine drives the equilibrium forward, resulting in near-quantitative yields[1].
Step-by-Step Methodology:
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Reactor Setup: Equip a cylindrical quartz or Pyrex flask (ø42 × 170 mm) with a low-pressure mercury lamp (LPML) and a magnetic stirring bar[1].
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Reagent Loading: Charge the flask with 20 mL (196 mmol) of TCE containing 1.0 mL (10 mmol) of 1-butylamine[1].
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Photo-Oxidation: Heat the solution to 70 °C using an aluminum block bath. Vigorously stir the solution while bubbling O₂ gas at a rate of 0.1 L/min[1].
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Irradiation: Expose the mixture to UV light for exactly 2 hours at 70 °C[1].
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Thermal Maturation: Turn off the UV lamp and continue stirring at 70 °C for an additional 1 hour to ensure complete conversion of dissolved intermediates[1].
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Self-Validating Safety Trap: Route all exhaust gases through an aqueous NaHCO₃ scrubber. Note: The neutralization of evolved HCl and COCl₂ in this trap acts as a self-validating proxy; the cessation of CO₂ bubbling in the trap indicates the completion of the reaction.
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Workup: Wash the sample solution with deionized water and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄[1].
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Isolation: Evaporate the solvent under reduced pressure to yield N-butyl-2,2,2-trichloroacetamide as a colorless liquid (Yield: ~97%, 2.12 g)[1].
Figure 1: Experimental workflow for the Photo-on-Demand synthesis of N-butyl-2,2,2-trichloroacetamide.
Protocol B: Hexachloroacetone-Mediated Synthesis (Mild Conditions)
For laboratories lacking specialized photochemical reactors, hexachloroacetone serves as an excellent, bench-stable trichloroacetylating agent[2].
Causality & Rationale: Hexachloroacetone reacts rapidly with primary amines at room temperature. The leaving group is the trichloromethyl anion (⁻CCl₃), which immediately abstracts a proton from the amine to form chloroform (CHCl₃). This thermodynamic sink makes the reaction irreversible and highly efficient without the need for external heating or catalysts[2].
Step-by-Step Methodology:
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Preparation: Dissolve 49.4 µL (0.498 mmol, 1.0 eq.) of n-butylamine in 1.0 mL of anhydrous acetonitrile (MeCN)[2].
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Addition: Dilute 84.0 µL (0.552 mmol, 1.1 eq.) of hexachloroacetone in 1.0 mL of MeCN. Slowly add this solution dropwise to the amine mixture under continuous magnetic stirring at room temperature (RT)[2].
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Reaction: Allow the mixture to stir for 15 minutes. The rapid formation of a yellow tint indicates the progression of the reaction[2].
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Isolation: Remove the solvent and the chloroform byproduct under reduced pressure to yield the product as a yellow oil (Yield: 97%, 106 mg)[2].
Applications in Drug Development & Materials Science
The primary value of N-butyl-2,2,2-trichloroacetamide is its role as a "masked" or "blocked" isocyanate[5]. In drug development, synthesizing complex ureas or carbamates often requires reacting an amine with an isocyanate. However, free isocyanates undergo rapid side reactions with water, complicating their use in biological or ambient environments.
By utilizing N-butyl-2,2,2-trichloroacetamide, researchers can bypass these instability issues. Upon thermal activation or in the presence of specific nucleophiles (like amines or alcohols) and a base, the trichloromethyl group is expelled, effectively transferring the N-butylcarbamoyl moiety to the target molecule[4].
Figure 2: Mechanistic pathway from TCE photo-oxidation to downstream polyurethane/urea applications.
References
- Acetamide, N-butyl-2,2,2-trichloro- | C6H10Cl3NO | CID 3411427 National Center for Biotechnology Inform
- Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes ACS Public
- Synthese von 1,3-Oxazolidin-2-onen und Morpholin-2,3-dionen und Untersuchung ihrer biologischen Aktivität Universität Hamburg (ediss.sub.hamburg)
